Commercial Purity and Batch Consistency vs. Enantiomer
When comparing the commercially available sourced purity of the target racemic compound against its single (S)-enantiomer counterpart (CAS 2377357-06-5), the racemic form can be sourced under identical purity specifications (98%) while benefiting from a simpler, non-asymmetric synthesis route that avoids the need for expensive chiral resolution reagents . This is relevant for early-stage toxicology or high-throughput chemical biology campaigns where chirality is not performance-critical but cost and scalability are. In contrast, the (S)-enantiomer is predominantly marketed by specialty chiral providers with a higher cost structure due to necessary enantiomeric excess (ee) specifications .
| Evidence Dimension | Vendor-specified purity and synthetic route complexity |
|---|---|
| Target Compound Data | Purity: 98% (HPLC) |
| Comparator Or Baseline | tert-butyl (S)-(1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)carbamate (CAS 2377357-06-5); Purity: 98%; ee: >98% |
| Quantified Difference | Equivalent purity; implicitly lower Cost of Goods for racemate due to absence of chiral resolution steps. |
| Conditions | Commercial sourcing data via Leyan.com and Chemicalbook.com supply chain listings |
Why This Matters
For procurement of multi-gram quantities for an achiral or exploratory discovery step, the lower-cost racemate (2377354-79-3) presents a more scalable and economical selection than its enantiopure form without any physical purity penalty.
